(-)-Prostaglandin E1

Catalog No.
S11160640
CAS No.
M.F
C20H34O5
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Prostaglandin E1

Product Name

(-)-Prostaglandin E1

IUPAC Name

7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+

InChI Key

GMVPRGQOIOIIMI-OUKQBFOZSA-N

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O

Isomeric SMILES

CCCCCC(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O

A potent vasodilator agent that increases peripheral blood flow.

(-)-Prostaglandin E1, commonly referred to as prostaglandin E1 or alprostadil, is a naturally occurring prostaglandin derived from the metabolism of arachidonic acid. It plays a crucial role in various physiological processes, including vasodilation and smooth muscle relaxation. The chemical formula for prostaglandin E1 is C20H34O5C_{20}H_{34}O_{5}, with a molar mass of approximately 354.487 g/mol . Prostaglandin E1 was first isolated in 1957 and has been utilized in medical applications since its approval in the United States in 1981. It is listed on the World Health Organization's List of Essential Medicines, highlighting its significance in clinical practice .

Prostaglandin E1 undergoes several metabolic transformations within the body. The primary metabolic pathway involves oxidation and reduction reactions that convert prostaglandin E1 into various metabolites, including 15-keto-PGE1 and 13,14-dihydro-PGE1. These metabolites are formed through enzymatic processes such as beta-oxidation and omega-oxidation, primarily occurring in the lungs . The major metabolite, 15-keto-PGE1, is biologically inactive, while 13,14-dihydro-PGE1 retains some pharmacological activity similar to that of alprostadil .

Prostaglandin E1 exhibits significant biological activity as a potent vasodilator and smooth muscle relaxant. It increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of vascular smooth muscle cells and subsequent vasodilation. This mechanism is particularly beneficial in treating erectile dysfunction, where prostaglandin E1 enhances blood flow to the penis by relaxing the trabecular smooth muscle . Additionally, it plays a vital role in maintaining ductus arteriosus patency in neonates with congenital heart defects by preventing closure of this critical vessel until surgical intervention can be performed .

The synthesis of prostaglandin E1 can be achieved through various methods, including:

  • Natural Extraction: Prostaglandin E1 can be extracted from biological tissues where it is synthesized from dihomo-γ-linolenic acid via enzymatic pathways.
  • Chemical Synthesis: Synthetic routes often involve complex multistep processes starting from simpler organic compounds. For example, one common method includes the use of cyclopentanone derivatives to construct the prostanoid framework followed by functional group modifications to yield prostaglandin E1 .
  • Biotechnological Approaches: Advances in biotechnology have enabled the use of genetically modified organisms to produce prostaglandin E1 through fermentation processes.

Prostaglandin E1 has several clinical applications:

  • Erectile Dysfunction Treatment: It is used as an injectable medication for men who do not respond adequately to oral phosphodiesterase type 5 inhibitors.
  • Neonatal Care: Prostaglandin E1 is administered intravenously to maintain ductus arteriosus patency in newborns with certain congenital heart defects until corrective surgery can be performed .
  • Vasodilatory Effects: It is also explored in conditions like critical limb ischemia and contrast-induced nephropathy for its ability to improve blood flow and reduce renal injury during diagnostic procedures .

Research indicates that prostaglandin E1 interacts with various pharmacological agents. For instance, when combined with phosphodiesterase type 5 inhibitors, there may be an enhanced risk of adverse effects such as prolonged erection (priapism) due to synergistic effects on vasodilation . Furthermore, studies have shown that prostaglandin E1 may influence platelet aggregation and immune responses, which could have implications for patients undergoing surgical procedures or those with bleeding disorders .

Several compounds are structurally and functionally similar to prostaglandin E1. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Prostaglandin E2C20H32O5Involved in inflammation; more potent than prostaglandin E1.
Prostaglandin I2C20H32O5Known as prostacyclin; primarily functions as a vasodilator and inhibits platelet aggregation.
MisoprostolC22H38O5A synthetic analog used for gastric ulcer prevention; has similar effects on uterine contraction.
DinoprostoneC20H32O5Used for labor induction; acts similarly but with different pharmacokinetics.

Uniqueness of Prostaglandin E1

Prostaglandin E1 stands out due to its specific role in maintaining ductus arteriosus patency and its unique mechanism of action in treating erectile dysfunction through direct intracavernosal injection. Unlike other prostaglandins such as prostaglandin E2 or prostacyclin, prostaglandin E1 has distinct applications in both neonatal care and sexual health management, making it a versatile therapeutic agent .

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

354.24062418 g/mol

Monoisotopic Mass

354.24062418 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-08-2024

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